5-methyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-carboxamide
Description
Properties
IUPAC Name |
5-methyl-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O2/c1-10-11(8-18-22-10)14(21)17-5-7-20-6-2-12(19-20)13-9-15-3-4-16-13/h2-4,6,8-9H,5,7H2,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLHCZPVEMESJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCCN2C=CC(=N2)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Introduction of the pyrazine ring: The pyrazole intermediate is then reacted with a suitable pyrazine derivative, often through a nucleophilic substitution reaction.
Formation of the isoxazole ring: The final step involves the cyclization of the intermediate with hydroxylamine and a suitable aldehyde or ketone to form the isoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution reagents: Alkyl halides, aryl halides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical transformations, making it a useful intermediate in organic synthesis.
Biology
Research indicates that 5-methyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-carboxamide exhibits significant biological activity:
- Enzyme Modulation : The compound may interact with specific enzymes, potentially inhibiting or enhancing their activity.
- Cell Signaling : It has been shown to bind to various receptors, influencing cellular pathways.
Medicine
This compound is being investigated for its therapeutic potential in several areas:
- Cancer Therapy : Preliminary studies suggest that it can induce apoptosis in cancer cells, making it a candidate for anticancer drug development. For instance, it has shown cytotoxic effects against human leukemia cell lines with effective concentrations ranging from 86 μM to 755 μM.
- Anti-inflammatory Properties : Animal model studies have indicated that the compound may reduce inflammation markers, suggesting its potential in treating inflammatory diseases.
Cytotoxicity Studies
In vitro studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. Research indicates that it can induce cell cycle arrest and promote apoptosis through modulation of proteins involved in apoptosis regulation, such as Bcl-2 and Bax.
Anti-inflammatory Activity
Case studies involving animal models have shown that this compound reduces inflammation markers significantly. These findings support its potential therapeutic applications in conditions characterized by excessive inflammation.
Mechanism of Action
The mechanism of action of 5-methyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Compound 5e :
Structure : 5-methyl-N-(2-(3-(5-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)-1H-benzo[d]imidazol-5-yl)isoxazole-4-carboxamide
Key Differences :
Pyrazole-1-carbothioamide Derivatives :
Structure : 5-(substituted phenyl)-3-(5-methyl-3-(4-nitrophenyl)isoxazol-4-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide
Key Differences :
Sulfamoylphenethyl Analogue :
Structure : 5-Methyl-N-[4-(sulfamoyl)phenethyl]pyrazine-2-carboxamide
Key Differences :
- Retains the pyrazine-carboxamide core but replaces the pyrazole-ethyl linker with a sulfamoylphenethyl group.
- The sulfamoyl group likely enhances aqueous solubility and bioavailability compared to the target compound .
Biological Activity
5-methyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the synthesis, biological mechanisms, and therapeutic applications of this compound, supported by relevant data tables and research findings.
The synthesis of this compound typically involves multi-step organic reactions. The process includes:
- Preparation of the Isoxazole Ring : This is the foundational structure that provides the compound's unique properties.
- Introduction of Pyrazole and Pyrazine Moieties : These components are crucial for enhancing biological activity.
The overall molecular formula for this compound is , with a molecular weight of 286.31 g/mol .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has shown promising results against various cancer cell lines:
These results suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
The biological activity of this compound is believed to stem from its interaction with specific molecular targets, including:
- Aurora-A Kinase : Inhibition of this kinase has been linked to reduced tumor growth.
- EGFR and BRAF(V600E) : Targeting these pathways can lead to effective treatment strategies for certain cancers .
3. Anti-inflammatory Activity
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide in response to lipopolysaccharide (LPS) stimulation .
4. Case Studies and Research Findings
Several studies have explored the efficacy and safety profile of pyrazole-based compounds, including our target compound:
- Study on Pyrazole Derivatives : A comprehensive review indicated that pyrazole derivatives exhibit significant antitumor activity due to their ability to inhibit various kinases involved in cancer progression .
- Combination Therapies : Research suggests that combining pyrazole derivatives with existing chemotherapeutics could enhance therapeutic efficacy while reducing side effects .
5. Conclusion
This compound represents a promising candidate for further development in cancer therapy and anti-inflammatory treatments. Its unique chemical structure allows it to interact with multiple biological targets, leading to significant therapeutic effects.
Future research should focus on optimizing its pharmacological properties, understanding its mechanism of action in greater detail, and exploring its potential in clinical settings.
Q & A
Basic: What are the established synthetic routes for this compound?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Isoxazole ring formation : Cyclization of β-diketoesters with hydroxylamine under acidic conditions.
- Pyrazole coupling : Reaction of pyrazine-substituted pyrazole intermediates with ethylenediamine derivatives via nucleophilic substitution (e.g., using K₂CO₃ in DMF as a base and solvent) .
- Amide bond formation : Activation of the isoxazole-4-carboxylic acid moiety using carbodiimides (e.g., EDC/HOBt) followed by coupling with the amine-containing intermediate .
Key optimization parameters include reaction time (24–48 hours), temperature (room temperature for coupling steps, 80–100°C for cyclization), and solvent polarity (DMF for solubility of polar intermediates) .
Basic: How is structural characterization performed?
Methodological Answer:
- X-ray crystallography : Resolves 3D conformation, as demonstrated for analogous isoxazole-pyrazole hybrids (e.g., bond angles and dihedral angles between pyrazine and pyrazole rings) .
- Spectroscopy :
- HPLC : Validates purity (>95% by reverse-phase C18 column) .
Advanced: How can computational methods optimize synthesis?
Methodological Answer:
- Reaction path search : Quantum mechanical calculations (DFT or ab initio) predict transition states and intermediates to identify low-energy pathways .
- Solvent/catalyst screening : Machine learning models trained on datasets from analogous reactions (e.g., pyrazole alkylation) recommend optimal conditions (e.g., DMF with K₂CO₃ over DMSO) .
- Kinetic modeling : MATLAB/Python scripts simulate reaction progress to minimize byproducts (e.g., over-alkylation) .
Case study: ICReDD’s workflow reduced optimization time for a related pyrazole derivative by 60% via feedback loops between computation and experiment .
Advanced: How to resolve contradictions in biological activity data?
Methodological Answer:
- Dose-response validation : Re-test conflicting assays (e.g., IC₅₀ values in kinase inhibition) under standardized conditions (pH 7.4, 37°C) .
- Off-target profiling : Use proteome-wide affinity chromatography to identify non-specific binding .
- Structural analogs : Compare activity of derivatives (e.g., pyrazine → pyridine substitution) to isolate pharmacophore contributions .
Example: A 2023 study resolved discrepancies in COX-2 inhibition by correlating crystallographic data with enzymatic assays .
Advanced: What strategies improve multi-step synthesis yield?
Methodological Answer:
- Intermediate purification : Flash chromatography (silica gel, hexane/EtOAc gradient) removes hydrolyzed byproducts early in the sequence .
- Catalyst selection : Pd(OAc)₂/XPhos for Suzuki-Miyaura coupling of pyrazine rings (yield increase from 45% to 78%) .
- In-line analytics : FTIR monitors reaction progress in real-time to halt steps at peak conversion .
Basic: What analytical techniques confirm purity?
Methodological Answer:
- HPLC-DAD : Uses a C18 column (MeCN/H₂O + 0.1% TFA) to detect impurities at 254 nm .
- TLC : Silica plates with UV visualization (Rf = 0.3–0.5 in EtOAc/hexane) .
- Elemental analysis : Confirms C, H, N content within ±0.3% of theoretical values .
Advanced: How to design derivatives for SAR studies?
Methodological Answer:
- Core modifications : Replace pyrazine with pyridazine (maintains π-stacking) or isoxazole with oxadiazole (alters metabolic stability) .
- Substituent libraries : Parallel synthesis of 20+ analogs via robotic liquid handlers (e.g., varying ethylenediamine chain length) .
- Pharmacokinetic screening : Microsomal stability assays (human liver microsomes, 1 hr incubation) prioritize derivatives with t₁/₂ > 30 min .
Advanced: How to assess target binding mechanisms?
Methodological Answer:
- Molecular docking (AutoDock Vina) : Simulate binding to ATP-binding pockets (e.g., kinase targets) with grid boxes centered on catalytic lysine residues .
- SPR biosensing : Immobilize recombinant protein (e.g., EGFR) on CM5 chips to measure kon/koff rates .
- ITC : Quantify binding entropy/enthalpy (e.g., ΔG = −9.8 kcal/mol for a 2024 kinase inhibitor study) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
